Pectin
Description
General Overview of Uronic Acids in Biological Systems
Uronic acids are a class of sugar acids derived from aldoses through the oxidation of the primary alcohol group to a carboxylic acid group. numberanalytics.comnumberanalytics.com This structural feature, the presence of both a carbonyl and a carboxylic acid functional group, imparts characteristic properties to these molecules, including water solubility and the ability to form salts with metals. numberanalytics.comtaylorandfrancis.com
In biological systems, uronic acids are fundamental components of various essential macromolecules. microbenotes.com They are integral to the structure of glycosaminoglycans (GAGs), such as hyaluronic acid, heparin, and chondroitin (B13769445) sulfate (B86663), which are vital for the structure and function of connective tissues. numberanalytics.comontosight.ai Uronic acids are also found in the cell walls of plants as components of pectins and other polysaccharides. numberanalytics.comontosight.ai Their roles extend to cell signaling, detoxification, and the regulation of various physiological processes. numberanalytics.commicrobenotes.comontosight.ai Common examples of uronic acids found in nature include D-glucuronic acid, D-galacturonic acid, L-iduronic acid, and D-mannuronic acid. numberanalytics.comwikipedia.org
Definition and Stereochemical Context of Beta-D-Galactopyranuronic Acid
Beta-D-galactopyranuronic acid is a specific stereoisomer of D-galactopyranuronic acid. nih.gov The "D-galacto" designation indicates that it is derived from the sugar D-galactose. The "pyranuronic acid" part of the name signifies a six-membered pyranose ring structure with a carboxylic acid group at the C-6 position. ontosight.aiwikipedia.org The key feature that defines this particular isomer is the "beta" configuration at the anomeric center (C-1). nih.govnih.gov This means that the hydroxyl group on the anomeric carbon is in the equatorial position relative to the plane of the ring.
It is the conjugate acid of a beta-D-galacturonate. nih.gov In its open-chain form, D-galacturonic acid possesses an aldehyde group at C1 and a carboxylic acid group at C6. wikipedia.org Beta-D-galactopyranuronic acid is a major constituent of pectin (B1162225), a complex polysaccharide found in the cell walls of higher plants, where it exists as the polymer polygalacturonic acid. wikipedia.orgnih.gov
Below is a table summarizing the key chemical properties of beta-D-galactopyranuronic acid.
| Property | Value |
| Chemical Formula | C6H10O7 |
| Molar Mass | 194.14 g/mol |
| IUPAC Name | (2S,3R,4S,5R,6R)-3,4,5,6-tetrahydroxyoxane-2-carboxylic acid |
| Monoisotopic Mass | 194.04265265 Da |
| Melting Point | 159 °C (318 °F; 432 K) |
| Data sourced from PubChem and Wikipedia. wikipedia.orgnih.gov |
Historical Perspective on the Isolation and Initial Characterization of Galacturonic Acid
The discovery of uronic acids dates back to the early 20th century, when they were first identified as components of polysaccharides in plants and animals. numberanalytics.com this compound, the primary source of galacturonic acid, was first isolated and described in 1825 by Henri Braconnot. diva-portal.org However, the understanding of its chemical composition, specifically the identification of galacturonic acid as its main building block, came later.
Early methods for isolating oligogalacturonic acids, which are short chains of galacturonic acid units, involved precipitation techniques. wur.nl For instance, researchers in the mid-20th century prepared pure mono-, di-, and trigalacturonic acid from the enzymatic digest of polygalacturonic acid by fractionally precipitating their strontium salts. wur.nlapsnet.org Further purification was achieved by leveraging the differential solubility of their lead salts in water. wur.nl The development of various analytical methods, including colorimetric assays using reagents like 2-thiobarbituric acid, allowed for the quantification of this compound and galacturonic acid in the presence of other carbohydrates. diva-portal.org These foundational studies were crucial for elucidating the structure of pectic substances, revealing the α-(1→4) linked D-galacturonic acid backbone. wur.nl
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S,3R,4S,5R,6R)-3,4,5,6-tetrahydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O7/c7-1-2(8)4(5(10)11)13-6(12)3(1)9/h1-4,6-9,12H,(H,10,11)/t1-,2+,3+,4-,6+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEMOLEFTQBMNLQ-DTEWXJGMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(OC(C1O)O)C(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[C@@H]1([C@H]([C@H](O[C@H]([C@@H]1O)O)C(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Pectin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003402 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
18968-14-4, 9000-69-5 | |
| Record name | beta-D-Galactopyranuronic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018968144 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | beta-D-Galactopyranuronic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03652 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | .BETA.-D-GALACTOPYRANURONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55NG3O9NDD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Pectin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003402 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
142-144 °C | |
| Record name | beta-D-Galactopyranuronic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03652 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Occurrence and Biological Distribution of Beta D Galactopyranuronic Acid in Natural Polymers
Plant Kingdom: Pectin (B1162225) as a Primary Structural Polymer
This compound is a complex set of polysaccharides that are major components of the primary cell walls of terrestrial plants, contributing to cell wall integrity and plant growth. encyclopedia.pub Beta-D-galactopyranuronic acid is a fundamental constituent of several this compound domains. nih.govnih.gov this compound is composed of distinct structural domains, including homogalacturonan (HG), rhamnogalacturonan I (RG-I), and rhamnogalacturonan II (RG-II). encyclopedia.pubmdpi.com
Homogalacturonan (HG) Structures
Homogalacturonan is the most abundant pectic polysaccharide, constituting approximately 60% of this compound. researchgate.netmdpi.com It is a linear homopolymer composed of α-(1→4)-linked D-galacturonic acid residues. researchgate.netglycopedia.eu This backbone of galacturonic acid can be modified by methyl-esterification at the C-6 carboxyl group and acetylation at the O-2 and/or O-3 positions. researchgate.net The degree of these modifications can vary depending on the plant source and developmental stage. researchgate.net
Rhamnogalacturonan I (RG-I) Architecture
Rhamnogalacturonan I (RG-I) is another major component of this compound, characterized by a backbone of alternating α-(1→4)-linked D-galacturonic acid and α-(1→2)-linked L-rhamnose residues. mdpi.comnih.govresearchgate.net This structure is often referred to as the "hairy" region of this compound due to the presence of numerous neutral sugar side chains attached to the rhamnose residues.
The fundamental structure of the RG-I backbone is a repeating disaccharide unit of [→4)-α-D-GalAp-(1→2)-α-L-Rhap-(1→]. nih.govresearchgate.net The galacturonic acid and rhamnose residues are consistently linked in this alternating pattern, forming a long, flexible chain. researchgate.net
The rhamnose residues in the RG-I backbone serve as attachment points for a variety of neutral sugar side chains, primarily at the O-4 position. mdpi.comuga.edu These side chains are highly variable in their composition and structure, contributing significantly to the complexity and diversity of this compound. mdpi.com The most common side chains are arabinans, galactans, and arabinogalactans. encyclopedia.pubmdpi.com
Arabinans are primarily composed of α-1,5-linked L-arabinofuranose residues, which can be further branched. mdpi.combiorxiv.org
Galactans are typically linear chains of β-1,4-linked D-galactose residues. biorxiv.orgresearchgate.net
Arabinogalactans have a more complex structure. Type I arabinogalactans (AG-I) consist of a β-1,4-galactan backbone with arabinose side chains, while Type II arabinogalactans (AG-II) have a β-1,3-linked galactan backbone with more extensive branching. mdpi.comresearchgate.netoup.com
The specific composition and branching patterns of these side chains can differ between plant species, tissues, and even developmental stages. mdpi.comnih.gov
Table 1: Common Side Chains of Rhamnogalacturonan I
| Side Chain | Backbone Linkage | Primary Monomer |
|---|---|---|
| Arabinan | α-1,5 | L-Arabinofuranose |
| Galactan | β-1,4 | D-Galactose |
| Arabinogalactan I | β-1,4 | D-Galactose |
Rhamnogalacturonan II (RG-II) Components
Rhamnogalacturonan II (RG-II) is the most structurally complex domain of this compound, despite being a minor component. researchgate.nettaylorandfrancis.com It plays a crucial role in the structural integrity of the cell wall through the formation of boron-mediated cross-links. ed.ac.uk
The backbone of RG-II consists of a short chain of α-(1,4)-linked D-galacturonic acid residues, typically comprising seven to nine units. researchgate.neted.ac.uk Attached to this galacturonic acid backbone are four distinct and highly conserved oligosaccharide side chains, designated A, B, C, and D. researchgate.net These side chains are composed of a remarkable variety of unusual sugars, making RG-II one of the most complex polysaccharides known in nature. researchgate.netresearchgate.net
Bacterial Exopolysaccharides (EPS) and Cell Wall Components
Many bacteria secrete exopolysaccharides (EPS) that form a protective outer layer or capsule and are involved in biofilm formation. mdpi.com The composition of these EPS is highly variable, and some have been found to incorporate beta-D-galactopyranuronic acid into their repeating structures.
For instance, an exopolysaccharide from an alkaliphilic bacterium closely related to Bacillus spp. was found to have a linear repeating unit containing two D-galactopyranuronic acid residues. nih.gov Another example is the EPS produced by the deep-sea bacterium Alteromonas macleodii, which also contains D-galacturonic acid within its complex repeating oligosaccharide unit. ifremer.fr In many lactic acid bacteria, heteropolysaccharides are synthesized from different monosaccharides, which can include D-galacturonic acid. mdpi.comencyclopedia.pub
Table 3: β-D-Galactopyranuronic Acid in Bacterial Exopolysaccharides
| Bacterial Strain | Repeating Unit Structure of the Exopolysaccharide |
| Alkaliphilic Bacillus sp. | →3)-α-D-GalpA(Gly)-(1→4)-β-D-ManpNAcA-(1→4)-α-D-GalpA-(1→3)-α-D-QuipNAc4NAc-(1→ nih.gov |
| Alteromonas macleodii | Contains α-galacturonic acid substituted at position 4 with β-glucose. ifremer.fr |
| Lactic Acid Bacteria (general) | Can produce heteropolysaccharides that include D-galacturonic acid as a monomeric unit. mdpi.com |
Incorporation into Specific Bacterial Glycans (e.g., Bacillus spp.)
The incorporation of beta-D-galactopyranuronic acid into the glycans of Bacillus species is not extensively documented in mainstream scientific literature. Research has identified enzymes in some Bacillus strains that are active on modified galactose derivatives. For instance, a novel β-D-galactosidase with activity towards pyruvylated galactose has been identified in a Bacillus strain. However, this finding points to the metabolism of modified galactose rather than the direct incorporation of beta-D-galactopyranuronic acid into the structural glycans of the bacterium itself. Further research is required to definitively establish the presence and structural role of beta-D-galactopyranuronic acid in the cell wall polysaccharides or capsules of Bacillus species.
Components of O-Specific Polysaccharides (e.g., Arenibacter palladensis)
The O-specific polysaccharide of the marine bacterium Arenibacter palladensis KMM 3961T has been structurally elucidated, revealing a complex repeating unit. nih.gov Contrary to an expected inclusion of beta-D-galactopyranuronic acid, detailed analysis has shown that the uronic acid component in this polysaccharide is, in fact, 2-acetamido-2-deoxy-L-galacturonic acid (L-GalNAcA). nih.govnih.gov The repeating tetrasaccharide unit of the O-specific polysaccharide has the following structure: →2)-α-D-Manp-(1→6)-α-D-Manp-(1→4)-α-L-GalpNAcA-(1→3)-β-D-GalpNAc-(1→. nih.gov This highlights the importance of stereochemical specificity in biological systems, as the enantiomer L-galacturonic acid, and not the D-form, is utilized by this particular bacterium in its lipopolysaccharide structure.
| Component Monosaccharide | Linkage |
| α-D-Mannopyranose (α-D-Manp) | 1→6 |
| α-D-Mannopyranose (α-D-Manp) | 1→4 |
| α-L-2-acetamido-2-deoxy-galactopyranuronic acid (α-L-GalpNAcA) | 1→3 |
| β-D-2-acetamido-2-deoxy-galactopyranose (β-D-GalpNAc) | 1→2 |
Glycosaminoglycans (GAGs) and Related Animal Polysaccharides
Comparative Analysis with Glucuronic and Iduronic Acid Residues within GAGs
A comparative analysis reveals that beta-D-galactopyranuronic acid is not a recognized constituent of mammalian glycosaminoglycans. The biosynthesis pathways for GAGs in animal cells are specifically geared towards the production and incorporation of UDP-glucuronic acid, which can then be further modified by epimerases to form L-iduronic acid residues within the growing polysaccharide chain. merckmillipore.com
The structural differences between these uronic acids have significant functional consequences. The conformational flexibility of L-iduronic acid, which can exist in equilibrium between different chair and skew-boat conformations, imparts a degree of adaptability to GAG chains like heparin and dermatan sulfate (B86663) that is not as readily available to the more rigid D-glucuronic acid. wikipedia.org This flexibility is critical for their specific interactions with proteins, such as growth factors and enzymes in the coagulation cascade.
Biosynthesis and Metabolic Pathways Involving Beta D Galactopyranuronic Acid
The Uronic Acid Pathway: A Central Carbohydrate Metabolic Route
The uronic acid pathway, also known as the glucuronic acid pathway, represents a crucial and intricate route for carbohydrate metabolism. microbenotes.com This pathway is responsible for the conversion of glucose and other sugars into uronic acids, which are vital precursors for the synthesis of various essential biomolecules. microbenotes.combiologynotesonline.com Beta-D-galactopyranuronic acid, a key uronic acid, is synthesized through this pathway, highlighting its significance in cellular processes.
Conversion of Glucose and Other Carbohydrates to Uronic Acids
The journey from simple sugars to uronic acids begins with the oxidation of the primary hydroxyl group (at C-6) of a monosaccharide, such as glucose or galactose, to a carboxylic acid. wikipedia.orgwikilectures.eucelignis.com This conversion is a fundamental step in the uronic acid pathway. microbenotes.com For instance, the oxidation of D-glucose yields D-glucuronic acid, while the oxidation of D-galactose produces D-galacturonic acid. wikipedia.org This process can be achieved chemically, for example, through oxidation with nitric acid, or more commonly in biological systems, through enzymatic reactions. wikipedia.org
The initial steps of the pathway often involve the phosphorylation of glucose to glucose-6-phosphate, which is then isomerized to glucose-1-phosphate. wikilectures.euyoutube.com This activated form of glucose is a key entry point into the uronic acid pathway. youtube.com
Formation of UDP-Uronic Acids: Precursors and Intermediates (e.g., UDP-Glucuronic Acid)
For uronic acids to be utilized in various biosynthetic processes, they must first be activated into their nucleotide sugar forms, primarily as uridine (B1682114) diphosphate (B83284) (UDP) derivatives. microbenotes.com The formation of UDP-glucuronic acid (UDP-GlcUA) is a central step in this pathway. biologynotesonline.comresearchgate.net This molecule serves as a high-energy donor of glucuronic acid for the synthesis of polysaccharides and for detoxification processes. biologynotesonline.comresearchgate.net
The synthesis of UDP-GlcUA occurs from UDP-glucose through an oxidation reaction. wikilectures.eu Similarly, UDP-galacturonic acid (UDP-GalA), the activated form of galacturonic acid, is crucial for the biosynthesis of pectin (B1162225) and other cell wall polysaccharides in plants. nih.gov The interconversion between UDP-GlcUA and UDP-GalA is a key regulatory point in the pathway. nih.gov
Enzymatic Steps and Key Dehydrogenases (e.g., UDP-Glucose 6-Dehydrogenase)
The conversion of UDP-glucose to UDP-glucuronic acid is catalyzed by the enzyme UDP-glucose 6-dehydrogenase (UGDH). wikipedia.orgnih.gov This enzyme utilizes NAD+ as a cofactor to carry out a four-electron oxidation of the primary alcohol at C-6 of the glucose moiety to a carboxylic acid. wjgnet.com UGDH is a critical enzyme in the uronic acid pathway, and its activity is essential for providing the necessary precursors for glycosaminoglycan biosynthesis. wikipedia.orguniprot.org
Another key enzyme in the pathway is UDP-glucuronic acid 4-epimerase (UGlcAE), which catalyzes the reversible conversion of UDP-glucuronic acid to UDP-galacturonic acid. nih.govnih.gov This epimerization reaction is vital for producing the specific nucleotide sugar required for the synthesis of galacturonic acid-containing polymers. nih.gov
Genetic and Enzymatic Regulation of Uronic Acid Metabolism
The intricate network of the uronic acid pathway is tightly regulated at both the genetic and enzymatic levels to ensure a balanced supply of essential intermediates for various cellular needs.
Identification of Genes Encoding Uronic Acid Pathway Enzymes
Significant progress has been made in identifying the genes that encode the enzymes of the uronic acid pathway in various organisms, from bacteria to plants and humans. In humans, the gene encoding UDP-glucose 6-dehydrogenase is known as UGDH. wikipedia.org In bacteria like Bacillus cereus, genes for both UDP-glucose 6-dehydrogenase and UDP-glucuronic acid 4-epimerase have been identified within an operon, suggesting a coordinated regulation of their expression. nih.govnih.gov
In the filamentous fungus Aspergillus niger, several genes involved in D-glucuronic acid catabolism have been identified, including those encoding for reductases and dehydrogenases that are part of this pathway. nih.gov Similarly, in plants like Arabidopsis thaliana, a gene family encoding UDP-D-glucuronic acid 4-epimerase has been characterized. nih.gov
Regulation of Enzyme Expression and Activity
The expression and activity of the enzymes in the uronic acid pathway are subject to various regulatory mechanisms. For instance, the expression of the UGDH gene in humans is upregulated by transforming growth factor-beta (TGF-β) and downregulated by hypoxia. wikipedia.org This indicates that the pathway's activity can be modulated in response to different cellular signals and environmental conditions.
Metabolic intermediates can also regulate enzyme activity. For example, UDP-xylose, a downstream product of the uronic acid pathway, acts as a feedback inhibitor of UDP-glucose dehydrogenase, thereby controlling the flux through the pathway. uniprot.org In plants, the activity of UDP-D-glucuronic acid 4-epimerase is inhibited by UDP-xylose and UDP-arabinose, suggesting a role for these nucleotide sugars in regulating this compound biosynthesis. nih.gov Furthermore, studies in lung cancer cells have shown that the phosphorylation of UGDH can be regulated by growth factor signaling, which in turn affects the stability of certain mRNAs and promotes cell migration. nih.govnews-medical.net
Biosynthesis of UDP-Galacturonic Acid in Bacillus cereus
In the foodborne pathogen Bacillus cereus, the synthesis of UDP-galacturonic acid (UDP-GalA) is a critical step for the production of uronic acid-containing glycans. These glycans are secreted to form a protective biofilm environment and are also deposited in the cell wall of some alkaliphilic Bacillus species as an adaptation mechanism to alkaline conditions. microbenotes.com The biosynthesis of UDP-GalA in B. cereus subsp. cytotoxis NVH 391–98 is orchestrated by a specific operon, termed the UGalA operon. nottingham.ac.uk
The pathway begins with the conversion of UDP-glucose (UDP-Glc) to UDP-glucuronic acid (UDP-GlcA). This reaction is catalyzed by the enzyme UDP-glucose 6-dehydrogenase (UGlcDH) and requires the presence of NAD+ as a cofactor. microbenotes.comnottingham.ac.uk Subsequently, UDP-GlcA is converted to UDP-GalA by the enzyme UDP-GlcA 4-epimerase (UGlcAE). microbenotes.comnottingham.ac.uk This two-step process is the primary route for UDP-GalA production in this bacterium.
A notable feature of the B. cereus UGlcAE is its high substrate specificity. Unlike many other bacterial 4-epimerases that can act on various substrates, the B. cereus enzyme is highly specific for UDP-GlcA and cannot use UDP-Glc, UDP-N-acetylglucosamine (UDP-GlcNAc), UDP-N-acetylglucosaminuronic acid (UDP-GlcNAcA), or UDP-xylose as substrates. microbenotes.comnottingham.ac.uk This specificity ensures the targeted production of UDP-GalA for its designated biological roles.
Both UGlcDH and UGlcAE from B. cereus have been characterized biochemically. They can also utilize thymidine (B127349) diphosphate (TDP) sugar forms, although with lower catalytic efficiency. microbenotes.comnottingham.ac.uk Structurally, both enzymes appear to function as monomers, which is different from the dimeric form of analogous plant enzymes. microbenotes.com This, along with phylogenetic analysis, suggests that the Bacillus UGlcAE may have evolved independently from other bacterial and plant epimerases. microbenotes.com The UGalA operon also includes a putative glycosyltransferase, which is thought to utilize the newly synthesized UDP-GlcA and/or UDP-GalA to build the acidic sugar-containing glycans. nottingham.ac.uk
**Table 1: Properties of Key Enzymes in UDP-Galacturonic Acid Biosynthesis in *Bacillus cereus***
| Enzyme | Gene Name (in B. cereus NVH 391-98) | EC Number | Function | Optimal pH | Optimal Temperature | Quaternary Structure |
|---|---|---|---|---|---|---|
| UDP-glucose 6-dehydrogenase | BcUGlcDH | 1.1.1.22 | Converts UDP-glucose to UDP-glucuronic acid | 9.0 | 42°C | Monomer |
| UDP-glucuronic acid 4-epimerase | BcUGlcAE | 5.1.3.6 | Interconverts UDP-glucuronic acid and UDP-galacturonic acid | 8.2 | 55°C | Monomer |
Catabolism and Enzymatic Degradation of Beta-D-Galactopyranuronic Acid-Containing Polysaccharides
Polysaccharides rich in beta-D-galactopyranuronic acid, such as this compound, are major components of the plant primary cell wall and middle lamella, providing structural integrity. nih.govresearchgate.net The degradation of these complex polysaccharides is a crucial process in nature, facilitating the recycling of carbon and playing a role in plant-microbe interactions and plant development. microbenotes.comnottingham.ac.uk This catabolism is mediated by a diverse array of enzymes known collectively as pectinases.
Polysaccharide Lyases and Glycoside Hydrolases in Microbial Systems
Microorganisms, including many species of bacteria and fungi, are primary decomposers of this compound. They produce a battery of this compound-degrading enzymes to break down this complex substrate into smaller molecules that can be assimilated and metabolized. nottingham.ac.uk These enzymes are broadly classified based on their mode of action: polysaccharide lyases and glycoside hydrolases. nottingham.ac.uknih.gov
Polysaccharide Lyases (PLs) , such as pectate lyase and this compound lyase, cleave the α-1,4-glycosidic bonds of the galacturonan backbone via a trans-eliminative mechanism. microbenotes.combiologynotesonline.com This reaction results in the formation of an unsaturated double bond between C4 and C5 at the non-reducing end of the newly formed oligogalacturonide. biologynotesonline.com Pectate lyases are particularly common in bacteria and are often key virulence factors in plant pathogenic species like Erwinia, causing tissue maceration and soft rot. nottingham.ac.ukasm.org
Glycoside Hydrolases (GHs) , such as polygalacturonase, cleave the same α-1,4-glycosidic bonds but through hydrolysis, adding a water molecule across the linkage. nih.govnih.gov This results in saturated oligogalacturonides. microbenotes.com Fungi are prolific producers of polygalacturonases. nih.gov
Both lyases and hydrolases can be further categorized as endo- or exo-acting. Endo-enzymes cleave randomly within the polysaccharide chain, rapidly reducing the polymer's viscosity, while exo-enzymes act from the ends of the chain, releasing monomers or dimers. nottingham.ac.uk The complete degradation of this compound by these microbial enzymes ultimately yields galacturonic acid and other simple sugars, which serve as nutrients for the microorganisms. nottingham.ac.uk
Genetic Basis for Degradation Pathways in Microorganisms
The ability of a microorganism to degrade this compound is encoded in its genome. The genes for pectinolytic enzymes are often found in clusters, reflecting the coordinated action required to break down the complex this compound structure. The classification of these enzymes into families based on amino acid sequence similarity, such as those in the Carbohydrate-Active enZymes (CAZy) database, has been instrumental in understanding the genetic basis of this compound degradation. nih.govnih.gov For example, polygalacturonases are commonly found in GH family 28 (GH28), while various pectate lyase families exist (PL1, PL2, PL3, PL9, etc.). nih.gov
Genomic studies have shown a strong correlation between the presence and number of pectinolytic genes in a fungal genome and its ability to grow on and degrade this compound. nih.gov For instance, phytopathogenic fungi like Aspergillus niger and Rhizoctonia solani possess a large and diverse arsenal (B13267) of genes encoding pectinases, which act as virulence factors during plant infection. nih.govmdpi.com In the rice sheath blight pathogen R. solani, the expression of numerous this compound-degrading enzyme genes, including polygalacturonases and this compound lyases, is significantly induced during infection, highlighting their critical role in pathogenesis. mdpi.com
In bacteria, particularly plant pathogens like Erwinia chrysanthemi (now Dickeya dadantii), the genes for this compound degradation are highly regulated. asm.org Their expression is induced by the presence of this compound or its breakdown products, allowing the bacterium to efficiently produce these enzymes only when their substrate is available. asm.org The catabolism of this compound breakdown products occurs in distinct cellular compartments, starting outside the cell, continuing in the periplasm, and finishing in the cytoplasm. nih.gov
Enzymatic Breakdown of this compound During Plant Developmental Processes (e.g., Fruit Ripening, Abscission)
In plants, the enzymatic breakdown of this compound is a tightly regulated process essential for various developmental stages, most notably fruit ripening and organ abscission. These processes involve controlled cell wall disassembly to allow for changes in tissue texture or the separation of organs from the plant body. ulisboa.ptfrontiersin.org
During fruit ripening, softening is a key textural change that results from modifications to the primary cell wall and middle lamella. scionresearch.com this compound disassembly is a major contributor to this process. nih.gov The enzyme This compound Methylesterase (PME) often acts first, removing methyl groups from the galacturonic acid residues of homogalacturonan. oup.com This de-esterification makes the this compound backbone accessible to the action of Polygalacturonase (PG) . oup.com PG then hydrolyzes the α-1,4-glycosidic bonds, leading to the depolymerization and solubilization of this compound, which weakens the middle lamella and reduces cell-to-cell adhesion. ulisboa.ptnih.gov The expression of PG genes is often low in unripe fruit and increases significantly during ripening, correlating with the onset of softening. nih.gov
Similarly, during organ abscission (the shedding of leaves, flowers, or fruit), localized cell separation occurs in a specific region called the abscission zone. This separation is achieved through the enzymatic degradation of the middle lamella between cells. oup.com Polygalacturonase and cellulase (B1617823) activities increase in the abscission zone, leading to the dissolution of the middle lamella and the eventual detachment of the organ. frontiersin.orgoup.com
Advanced Analytical and Structural Elucidation Methodologies for Beta D Galactopyranuronic Acid Containing Structures
Chromatographic Techniques for Separation and Quantitation
Chromatography stands as a cornerstone for the analysis of beta-D-galactopyranuronic acid-containing structures, enabling the separation of complex mixtures into individual components for further analysis.
High-Performance Liquid Chromatography (HPLC) of Oligomers
High-Performance Liquid Chromatography (HPLC) is a powerful tool for the separation and analysis of oligogalacturonides. pectinworld.comnsf.gov A major advancement in this area was the introduction of high-performance anion-exchange chromatography (HPAEC) with high-pH eluents and pulsed amperometric detection (PAD). pietdaas.nl This technique allows for the detailed analysis of complex oligosaccharide mixtures, such as those produced by the enzymatic degradation of polysaccharides. pietdaas.nl
For instance, a modified HPLC method has been established for the direct determination of pectin (B1162225) fractions and galacturonic acid content in dietary fibers. pectinworld.com This method utilizes a 0.01 N phosphoric acid mobile phase and UV detection at 210 nm. pectinworld.com The identification of compounds is achieved by comparing their retention times with those of standards like D-galacturonic acid monohydrate and polygalacturonic acid. pectinworld.com
The coupling of HPLC with mass spectrometry (HPLC-MS) further enhances the analytical capabilities, allowing for the simultaneous determination of both saturated and unsaturated oligogalacturonic acids. researchgate.net This has been successfully demonstrated using a Cyclobond I 2000 column with a volatile mobile phase of ammonium (B1175870) formate (B1220265) and methanol, enabling direct connection to an electrospray interface mass spectrometer (ESI-MS) without the need for desalting. researchgate.net
| Compound | Retention Time (min) | Flow Rate (ml/min) |
| Galacturonic Acid | 8.557 | 0.7 |
| Polygalacturonic Acid | 5.600 | 0.7 |
Table 1: Example of HPLC retention times for galacturonic acid and polygalacturonic acid under specific chromatographic conditions. pectinworld.com
Anion-Exchange Chromatography for Oligogalacturonides
Anion-exchange chromatography is a highly effective method for the separation and purification of oligogalacturonides based on their negative charges. nih.govoup.combio-rad.com This technique utilizes a positively charged stationary phase (anion exchange resin) that binds the negatively charged oligogalacturonides. bio-rad.com Separation is typically achieved by applying a salt gradient, which elutes the bound molecules in order of their increasing net charge. bio-rad.com
A well-established method involves the use of QAE-Sephadex, a strong anion exchanger, to separate oligogalacturonides with varying degrees of polymerization (DP). oup.com For example, oligomers with a DP of 5-15 can be effectively separated using a shallow gradient of ammonium formate buffer. oup.com The uronic acid content of the collected fractions is then often quantified using the m-phenyl phenol (B47542) method. oup.com
For more detailed analysis and quantitation, oligogalacturonides can be derivatized at their reducing end with a fluorescent label like 2-aminopyridine (B139424). nih.gov These labeled oligomers are then separated by anion-exchange HPLC using a sodium acetate (B1210297) gradient. nih.gov This method allows for the separation and quantitation of oligogalacturonides ranging from 3 to over 25 residues in length. nih.gov
| Separation Technique | Matrix/Column | Elution System | Application |
| Anion-Exchange Chromatography | QAE-Sephadex A-25 | Ammonium formate gradient | Separation of oligogalacturonides (DP 5-15) |
| Anion-Exchange HPLC | Not specified | Sodium acetate gradient | Separation and quantitation of 2-aminopyridine labeled oligogalacturonides (DP 3->25) |
Table 2: Summary of anion-exchange chromatography conditions for oligogalacturonide analysis. nih.govoup.com
Size Exclusion Chromatography (SEC) for Molecular Weight Profiling
Size Exclusion Chromatography (SEC), also known as gel filtration or gel permeation chromatography, is a technique that separates molecules based on their size in solution. contractlaboratory.comlcms.cz It is a crucial tool for determining the molecular weight distribution of polymers, including those containing beta-D-galactopyranuronic acid. nih.govresearchgate.net
In SEC, the stationary phase consists of porous beads. contractlaboratory.com Larger molecules are excluded from the pores and thus travel through the column more quickly, eluting first. Smaller molecules can enter the pores, leading to a longer path and later elution. contractlaboratory.com This non-destructive technique is widely used for the purification and analysis of proteins, polymers, and polysaccharides. contractlaboratory.comnih.gov
Calibrated SEC is particularly useful for analyzing the molecular dimensions of polysaccharides. researchgate.net This involves using a set of well-characterized dextran (B179266) standards with narrow molecular weight distributions to create a calibration curve. researchgate.net By comparing the elution volume of an unknown polysaccharide to this curve, its average molecular weight can be estimated. researchgate.net SEC is essential for characterizing the heterogeneity of pectic polysaccharides and for studying the effects of processing on their molecular size. researchgate.netgoogle.com
| Technique | Principle | Application |
| Size Exclusion Chromatography (SEC) | Separation based on molecular size in solution | Determining molecular weight distribution of polymers, purification of macromolecules. |
Table 3: Overview of Size Exclusion Chromatography for polymer analysis. contractlaboratory.comnih.gov
Thin Layer Chromatography (TLC) for Oligosaccharide Mixtures
Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective method for the analysis of oligosaccharide mixtures. nih.govresearchgate.netoup.com It is particularly useful for the semi-quantitative analysis of a wide variety of glycosaminoglycan-derived oligosaccharides. nih.gov
In TLC, a thin layer of adsorbent material, such as silica (B1680970) gel, is coated onto a plate. google.com The sample mixture is spotted onto the plate, which is then placed in a developing chamber with a solvent system. oup.comgoogle.com The solvent moves up the plate by capillary action, and the components of the mixture separate based on their differential partitioning between the stationary phase and the mobile phase. researchgate.net
For acidic carbohydrates like those containing beta-D-galactopyranuronic acid, specific solvent systems and visualization reagents are employed. nih.govresearchgate.net A common solvent system consists of n-butanol, formic acid, and water. nih.gov After development, the separated spots can be visualized by staining with reagents like diphenylamine-aniline-phosphoric acid, followed by heating. nih.govresearchgate.net This method allows for the clear separation of oligosaccharides with varying numbers of saccharide units. nih.gov
| Stationary Phase | Mobile Phase (v/v/v) | Visualization Reagent | Application |
| Silica gel 60 | n-butanol/formic acid/water (4:8:1) | Diphenylamine-aniline-phosphoric acid | Analysis of glycosaminoglycan-derived oligosaccharides |
| Silica gel | butan-1-ol/acetic acid/water (2:1:1) | Thymol/H2SO4 or molybdate (B1676688) reagent | Analysis of acidic disaccharides |
Table 4: Typical TLC conditions for the analysis of acidic oligosaccharides. nih.govoup.com
Mass Spectrometry (MS) for Glycomic Analysis
Mass spectrometry (MS) is an indispensable technique for the detailed structural characterization of glycans, providing information on molecular weight, composition, and sequence. nih.gov
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique widely used for the analysis of carbohydrates and other biomolecules. nih.govamericanpharmaceuticalreview.com In ESI-MS, a solution of the analyte is passed through a heated capillary to which a high voltage is applied, generating charged droplets. As the solvent evaporates, charged analyte ions are released into the gas phase and directed into the mass analyzer. americanpharmaceuticalreview.com
ESI-MS is particularly well-suited for the analysis of complex mixtures of oligogalacturonides, often in conjunction with a separation technique like HPLC. nsf.govresearchgate.net This online coupling allows for the determination of the molecular weight of individual oligomers as they elute from the column. researchgate.net ESI-MS can be performed in both positive and negative ion modes. nih.govresearchgate.net In the positive ion mode, glycans are typically detected as sodium adducts, while in the negative ion mode, they are detected as deprotonated species. nih.gov
Tandem mass spectrometry (MS/MS) experiments, where specific ions are selected and fragmented, provide valuable structural information, including linkage type and the distribution of modifications like methyl esters. researchgate.net The fragmentation patterns observed in both positive and negative ion modes reveal characteristic glycosidic bond and cross-ring cleavages. researchgate.net
| Ionization Technique | Ionization Mode | Key Features | Application |
| Electrospray Ionization (ESI) | Positive and Negative | Soft ionization, generates multiply charged ions, suitable for online coupling with LC | Glycan profiling, structural characterization of oligogalacturonides |
Table 5: Characteristics of Electrospray Ionization Mass Spectrometry for glycan analysis. nih.govresearchgate.net
Mapping and Sequencing of Glycan-Derived Oligosaccharides
The precise arrangement of monosaccharide units, including beta-D-Galactopyranuronic acid, within a polysaccharide chain is fundamental to its function. The mapping and sequencing of oligosaccharides derived from larger glycans are critical steps in unraveling this primary structure.
A powerful approach involves the enzymatic digestion of the polysaccharide, followed by mass spectrometry (MS) to analyze the resulting fragments. nih.govmdpi.com Enzymes such as this compound lyase, endopolygalacturonase, and exopolygalacturonase are used to cleave the polysaccharide backbone at specific sites, generating a complex mixture of oligosaccharides. nih.gov These fragments can then be separated and analyzed using techniques like tandem mass spectrometry (MS/MS). acs.orgacs.org
Collision-induced dissociation (CID) within a mass spectrometer is a key technique used to fragment the oligosaccharides further, allowing for the determination of the sequence of non-esterified and methyl-esterified galacturonic acid residues. acs.orgacs.org To differentiate between isomeric fragment ions, isotopic labeling, such as ¹⁸O-labeling of the reducing end, can be employed. nih.govacs.orgacs.org This methodology has been successfully used to sequence oligogalacturonates with a degree of polymerization up to 10. acs.orgacs.org More advanced MS techniques, such as charge transfer dissociation (CTD-MS), can provide even more detailed structural information by generating abundant cross-ring cleavages, which helps in identifying isomers where only the position of a methyl group differs along the galacturonic acid backbone. bohrium.com
Another valuable tool for mapping and sequencing is the use of glycan microarrays. d-nb.infonih.gov These arrays can be used to analyze the interactions between this compound-derived oligosaccharides and specific enzymes or antibodies, providing insights into the structural features required for recognition and binding. d-nb.infompg.de
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Linkage Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of polysaccharides containing beta-D-Galactopyranuronic acid. It provides a wealth of information regarding the composition, sequence, substitution patterns, and three-dimensional conformation of these complex molecules. usda.gov
1D and 2D NMR Experiments (¹H, ¹³C, COSY, TOCSY, HSQC, HMBC)
A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed to gain a comprehensive understanding of the polysaccharide structure. preprints.orgpreprints.orgresearchgate.net
1D ¹H and ¹³C NMR: These experiments provide initial information about the types of sugar residues present and their anomeric configurations (α or β). mdpi.comfrontiersin.org The chemical shifts of anomeric protons (H-1) and carbons (C-1) are particularly diagnostic. For instance, anomeric proton signals for α-D-Galactopyranuronic acid residues are typically observed around 5.0 ppm. frontiersin.org
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings within a sugar residue, allowing for the assignment of protons along the sugar ring. frontiersin.orgnih.gov
TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations observed in COSY to the entire spin system of a monosaccharide, which is crucial for assigning all the proton resonances of a particular sugar residue, even in complex spectra. frontiersin.orgnih.govbiorxiv.org
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons (¹H-¹³C), providing a powerful method for assigning carbon resonances based on their attached proton assignments. mdpi.comfrontiersin.org
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for determining the linkages between sugar residues. It detects long-range correlations between protons and carbons (typically over two or three bonds), including across the glycosidic bond. frontiersin.orgnih.gov
| NMR Experiment | Abbreviation | Information Obtained | Key Application |
|---|---|---|---|
| Proton Nuclear Magnetic Resonance | ¹H NMR | Anomeric configuration, proton chemical shifts. mdpi.comfrontiersin.org | Initial assessment of sugar residues. |
| Carbon-13 Nuclear Magnetic Resonance | ¹³C NMR | Anomeric configuration, carbon chemical shifts. mdpi.comfrontiersin.org | Identification of sugar types and linkage positions. |
| Correlation Spectroscopy | COSY | Through-bond proton-proton couplings within a residue. frontiersin.orgnih.gov | Assigning proton spin systems. |
| Total Correlation Spectroscopy | TOCSY | Correlations between all protons within a spin system. frontiersin.orgnih.gov | Complete assignment of proton resonances for each sugar. |
| Heteronuclear Single Quantum Coherence | HSQC | Direct one-bond proton-carbon correlations. mdpi.comfrontiersin.org | Assigning carbon resonances. |
| Heteronuclear Multiple Bond Correlation | HMBC | Long-range proton-carbon correlations (2-3 bonds). frontiersin.orgnih.gov | Determining glycosidic linkages and substitution patterns. |
Elucidation of Glycosidic Linkages and Substitution Patterns
The determination of how monosaccharide units are linked together and where substitutions occur is crucial for defining the polysaccharide's architecture. HMBC experiments are central to this process by revealing correlations between the anomeric proton of one residue and the carbon at the linkage position of the adjacent residue. researchgate.net For example, in a (1→4)-linked galacturonan chain, an HMBC correlation would be observed between the H-1 of one galacturonic acid residue and the C-4 of the next.
NMR spectroscopy can also identify and locate non-sugar substituents, such as methyl and acetyl groups. preprints.orgfrontiersin.org For instance, the presence of methyl esters on the carboxyl group of galacturonic acid can be confirmed by characteristic signals in both ¹H and ¹³C NMR spectra. preprints.org Similarly, O-acetylation at specific positions on the sugar ring can be detected and assigned using a combination of 1D and 2D NMR techniques. biorxiv.org
Conformational Analysis of Galacturonan Chains
The three-dimensional shape of galacturonan chains is critical to their physical properties and biological functions. NMR spectroscopy, particularly through the use of Nuclear Overhauser Effect (NOE) experiments, provides insights into the spatial proximity of protons.
NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space interactions between protons that are close to each other (typically < 5 Å), regardless of whether they are connected by chemical bonds. researchgate.netcolumbia.edu The intensity of an NOE or ROE cross-peak is related to the distance between the two protons. columbia.edu By analyzing the NOE/ROE patterns between protons on adjacent residues, it is possible to determine the preferred orientation around the glycosidic linkage, defined by the torsion angles φ and ψ. researchgate.netuu.nl For medium-sized molecules where the conventional NOE may be close to zero, ROESY is the preferred experiment as the ROE is always positive. columbia.edu
These experimental data, often combined with computational modeling, allow for the construction of three-dimensional models of galacturonan chains in solution. researchgate.net
Computational Modeling and Molecular Dynamics Simulations
Computational approaches are increasingly used in conjunction with experimental data to provide a more dynamic and detailed picture of polysaccharide structure.
Prediction of Polysaccharide Conformation and Dynamics
Molecular dynamics (MD) simulations can predict the conformational preferences and dynamic behavior of polysaccharides like this compound. researchgate.netnih.gov These simulations model the movements of atoms over time, taking into account the forces between them. By simulating a polysaccharide chain in a solvent environment, researchers can explore the range of accessible conformations and the transitions between them. researchgate.net
For example, MD simulations have been used to study the flexibility of this compound chains and have shown that the presence of charged carboxyl groups significantly increases the rigidity of the chain. researchgate.net These simulations can also predict how external forces, such as stretching, can induce conformational changes in the sugar rings, for instance, from a chair to a boat or inverted chair conformation. researchgate.net Furthermore, computational modeling can help to predict the helical conformations of galacturonan chains, with studies suggesting the possibility of left-handed three-fold, two-fold, right-handed three-fold, and right-handed four-fold helices.
| Helical Conformation | Torsion Angle (φ) | Torsion Angle (ψ) | Pitch per Monomer (Å) |
|---|---|---|---|
| Left-handed three-fold helix | 155° | 158° | ~4.35 |
| Two-fold helix | 96° | 146° | ~4.35 |
| Right-handed three-fold helix | 75° | 95° | ~4.35 |
| Right-handed four-fold helix | 52° | 88° | ~4.35 |
The combination of experimental techniques like NMR and MS with computational modeling provides a powerful and comprehensive approach to unraveling the complex structures and dynamics of beta-D-Galactopyranuronic acid-containing polysaccharides.
Understanding Intermolecular Interactions Involving Galacturonic Acid Residues
The structural and functional properties of macromolecules containing beta-D-galactopyranuronic acid, such as pectins, are largely governed by a complex interplay of non-covalent intermolecular forces. These interactions, including hydrogen bonds, ionic bridges, hydrophobic effects, and van der Waals forces, dictate the three-dimensional conformation, aggregation behavior, and gelling capabilities of these polysaccharides. sci-hub.senih.gov The specific nature and strength of these interactions are highly dependent on environmental factors like pH, ionic strength, and temperature, as well as on the chemical structure of the polysaccharide, particularly the degree of methyl esterification of the galacturonic acid residues. nih.govnih.gov
Hydrogen Bonding
Hydrogen bonds are a predominant force in structures containing galacturonic acid. nih.gov They occur between the hydroxyl (-OH) and carboxyl (-COOH) groups of the galacturonic acid units and with surrounding water molecules. core.ac.uk In acidic conditions (pH < 3.5), the carboxyl groups are largely protonated, which reduces electrostatic repulsion and allows for extensive hydrogen bond formation between this compound chains, contributing to gel network stabilization. nih.govnih.gov These bonds can form between non-dissociated carboxyl groups and secondary alcohol groups. sci-hub.se
| Donor Group (GalA) | Acceptor Atom/Group | Bond Distance (H···O) | Context | Reference |
| Carboxylic Acid (-COOH) | Water Molecule (O) | 1.70 Å | Crystal Structure | core.ac.uk |
| Hydroxyl Groups (-OH) | Adjacent Molecule (O) | Varies | Crystal Lattice | core.ac.uk |
| Non-dissociated Carboxyl (-COOH) | Secondary Alcohol (-OH) | Not Specified | This compound Gelation | sci-hub.se |
| Amide Groups (-CONH₂) | Amide Groups (-CONH₂) | Not Specified | Amidated this compound Gels | researchgate.net |
Ionic Interactions
Ionic interactions are particularly crucial in low-methoxy (LM) pectins, where a significant proportion of the carboxyl groups on galacturonic acid residues are unesterified and can exist as carboxylate anions (-COO⁻). researchgate.net These negatively charged groups can interact with polyvalent cations, most notably calcium ions (Ca²⁺), to form ionic bridges between adjacent polysaccharide chains. researchgate.netmdpi.com
This interaction is famously described by the "egg-box" model, where Ca²⁺ ions fit into cavities formed between two antiparallel this compound chains, coordinating with the carboxylate and hydroxyl groups. researchgate.net The formation of these junction zones, which requires a sequence of at least seven consecutive unesterified galacturonic acid residues, creates a strong, three-dimensional network characteristic of LM-pectin gels. researchgate.net The strength of these gels is influenced by the concentration of calcium ions and the degree of esterification; lower esterification allows for more extensive ionic cross-linking, resulting in stronger gels. nih.gov These electrostatic interactions between this compound anions and cations can also be enhanced by hydrogen bonding. nih.gov
| Interacting Species | Description | Primary Polysaccharide Context | Key Structural Feature | Reference |
| Galacturonic Acid (-COO⁻) & Divalent Cations (e.g., Ca²⁺) | Ionic bridges form between negatively charged carboxylate groups on adjacent this compound chains, facilitated by cations. | Low-Methoxy (LM) Pectins | "Egg-box" Model | researchgate.net |
| Polycation & Polyanion | Electrostatic attraction between a positively charged polymer (e.g., chitosan) and a negatively charged this compound chain. | Polyelectrolyte Complexes (PECs) | Formation of complex scaffolds | taylorandfrancis.com |
Hydrophobic Interactions
Hydrophobic interactions become significant in high-methoxy (HM) pectins, where the carboxyl groups of galacturonic acid are largely esterified with methyl groups (-COOCH₃). nih.govresearchgate.net These non-polar methyl ester groups can associate in aqueous environments to minimize their contact with water, creating hydrophobic junction zones that stabilize the gel network. sci-hub.seresearchgate.net
The gelation of HM pectins typically requires low pH to suppress the dissociation of the remaining carboxyl groups and a high concentration of co-solutes like sucrose (B13894) to reduce water activity, thereby promoting these hydrophobic associations. mdpi.comresearchgate.net These interactions are temperature-sensitive; at higher temperatures, hydrophobic interactions are favored, but upon cooling, they can be replaced by hydrogen bonds. researchgate.net
Van der Waals Forces
Chemical and Chemoenzymatic Synthesis of Beta D Galactopyranuronic Acid Containing Oligosaccharides and Polymers
Strategies for Oligosaccharide Synthesis
Traditional Chemical Synthesis Approaches
Traditional chemical synthesis of oligosaccharides containing beta-D-galactopyranuronic acid is a complex undertaking, primarily due to the electron-withdrawing effect of the C-5 carboxyl group, which deactivates the anomeric center and complicates glycosidic bond formation. mdpi.com Chemists have devised two main strategies to navigate this challenge: the 'late-stage oxidation' approach and the 'direct glycosylation' approach. dtu.dkresearchgate.net
The late-stage oxidation strategy is often the preferred method. dtu.dk In this approach, the oligosaccharide backbone is first assembled using standard galactose building blocks, which are more reactive. The primary hydroxyl group at the C-6 position is then selectively oxidized to a carboxylic acid in the final stages of the synthesis to yield the desired galacturonic acid residue. rsc.org A common reagent used for this selective oxidation is 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) in combination with a co-oxidant. rsc.org
The direct glycosylation strategy involves using galacturonic acid derivatives directly as glycosyl donors. researchgate.net This method requires careful selection of protecting groups for the carboxyl function to modulate the reactivity of the donor. While more direct, achieving high stereoselectivity and yield can be difficult. acs.org The synthesis of the O-specific antigen of Vibrio cholerae O139, which contains a galacturonic acid residue, highlighted the difficulties in final deprotection steps, which were overcome by using a specific protecting group for the acid function that was stable to hydrogenation conditions. nih.gov
Key challenges in traditional synthesis include achieving stereocontrol, especially for 1,2-cis glycosidic linkages, and the need for extensive use of protecting groups, which involves multiple steps of protection and deprotection, often leading to lengthy and low-yielding procedures. acs.orgbeilstein-journals.orgnih.gov
Chemoenzymatic Synthesis: Integration of Chemical Derivatization and Enzyme-Catalyzed Reactions
Chemoenzymatic synthesis has emerged as a powerful alternative that merges the flexibility of chemical synthesis with the high efficiency and selectivity of enzymatic reactions. rsc.orgnih.govrsc.org This hybrid approach typically involves the chemical synthesis of a core precursor structure, which is then elongated or modified by specific enzymes. rsc.orgresearchgate.net This strategy circumvents many of the challenges associated with purely chemical methods, such as the need for tedious protecting group manipulations, and allows for the rapid production of diverse and complex glycans. rsc.orgresearchgate.net
A prominent example of this strategy is the Core Synthesis/Enzymatic Extension (CSEE) method, where versatile building blocks are chemically synthesized to form core structures. These cores then act as acceptors for various glycosyltransferases, enabling the generation of a library of complex oligosaccharides from a small number of precursors. researchgate.net
Utilizing Glycosyltransferases and Glycan-Modifying Enzymes
Glycosyltransferases (GTs) are the cornerstone of chemoenzymatic synthesis, as they catalyze the transfer of a monosaccharide from an activated sugar donor to an acceptor molecule with absolute regio- and stereoselectivity. researchgate.netnih.gov In the context of galacturonic acid-containing polysaccharides, galacturonosyltransferases (GAUTs) are the key enzymes. For instance, members of the Glycosyltransferase Family 8 (GT8), such as GAUT1 and its homolog GAUT7, are α-1,4-galacturonosyltransferases that polymerize galacturonic acid (GalA) from a UDP-GalA donor to synthesize the homogalacturonan backbone of pectin (B1162225). mdpi.com Enzymes from the GT47 family are also known to use UDP-GalA as a donor substrate. cazypedia.org
The substrate specificity of these enzymes, while high, can sometimes be leveraged. For example, studies on β(1→4)Galactosyltransferase (β(1→4)GalT) show it has high promiscuity for its acceptor substrate, allowing for the synthesis of various derivatives, though it does not tolerate negatively charged monosaccharides like glucuronic acid. sigmaaldrich.com
In addition to GTs, other glycan-modifying enzymes like glycosidases, whose natural function is to cleave glycosidic bonds, can be manipulated to run "in reverse" to form them, further expanding the enzymatic toolbox for synthesis. nih.govnih.gov
Preparation of Uridine (B1682114) Diphosphate (B83284) (UDP)-Sugar Donors
The successful use of glycosyltransferases in synthesis is dependent on a reliable supply of their activated sugar substrates, known as nucleotide sugars. nih.gov For the synthesis of galacturonic acid polymers, the essential donor is Uridine diphosphate-D-galacturonic acid (UDP-GalA) . nih.govontosight.ainih.gov
In biological systems, UDP-GalA is synthesized via a well-characterized pathway. The process begins with UDP-glucose, which is oxidized by the enzyme UDP-glucose 6-dehydrogenase (UGDH) to form UDP-D-glucuronic acid (UDP-GlcUA). ontosight.ainih.gov Subsequently, the enzyme UDP-D-glucuronate 4-epimerase (also called UDP-GlcA 4-epimerase or GAE) catalyzes the reversible 4-epimerization of UDP-GlcUA to produce UDP-GalA. nih.govnih.govnih.gov The availability of functional recombinant versions of these enzymes, such as GAE1 from Arabidopsis, is crucial for generating the necessary quantities of UDP-GalA for in vitro enzymatic and chemoenzymatic synthesis of pectic polysaccharides. nih.govnih.gov
Advantages in Producing Homogeneous and Structurally Defined Glycans
A primary advantage of chemoenzymatic synthesis over biological production or traditional chemical synthesis is its ability to produce structurally defined, homogeneous glycans in significant quantities. rsc.orgnih.gov Biological systems often produce glycans as heterogeneous mixtures, which are difficult to separate and characterize. nih.gov
Key advantages of the chemoenzymatic approach include:
High Selectivity: Enzymatic reactions exhibit complete regio- and stereoselectivity, eliminating the formation of unwanted isomers and the need for complex protecting group strategies common in chemical synthesis. rsc.orgresearchgate.netnih.gov
High Yields and Mild Conditions: Enzyme-catalyzed reactions are often high-yielding and occur under mild, aqueous conditions, which prevents the degradation of sensitive molecules. rsc.orgacs.org
Efficiency: Combining chemical synthesis of a core structure with enzymatic extension can be more time-saving and cost-efficient than a multi-step chemical approach, especially for creating libraries of related complex N-glycans or oligosaccharides. rsc.orgresearchgate.net
Structural Uniformity: The precise nature of enzymatic catalysis ensures that the final product is a single, well-defined structure, which is essential for detailed structure-function studies in glycobiology. nih.govacs.orgnih.gov
Functionalization and Derivatization of Galacturonic Acid Residues
The galacturonic acid residues within this compound and related polysaccharides offer reactive sites—specifically the carboxyl and hydroxyl groups—that can be chemically modified to alter the polymer's properties. taylorandfrancis.comncsu.edu Such functionalization is used to create novel biomaterials with tailored characteristics for applications in medicine, food, and cosmetics. nih.govncsu.eduresearchgate.net
The most common modifications target the C-6 carboxyl group and the hydroxyl groups at the O-2 and O-3 positions. taylorandfrancis.comnih.gov
Key derivatization reactions include:
Esterification: The degree of methyl esterification at the C-6 carboxyl group is a natural feature of this compound that significantly influences its gelling ability, water solubility, and viscosity. ncsu.eduresearchgate.net This property can be chemically modified. For example, this compound can be de-esterified using acid, base, or enzymatic treatment. Conversely, new ester groups can be introduced using alkylation agents to create derivatives with altered hydrophobicity. ncsu.edu
Amidation: The carboxyl groups can be converted to amides, which can change the charge and gelling properties of the polysaccharide.
Carboxymethylation: This modification introduces carboxymethyl groups, enhancing the polymer's solubility and viscosity. taylorandfrancis.com
Oxidation and Copolymerization: These techniques can also be employed to improve the structural and mechanical properties of this compound-based materials. taylorandfrancis.com
These modifications allow for the creation of this compound-based derivatives, blends, and composites with enhanced properties for use in drug delivery, tissue engineering, and food packaging. nih.gov
Data Tables
Table 1: Comparison of Synthesis Strategies for Galacturonic Acid Oligosaccharides
| Feature | Traditional Chemical Synthesis | Chemoenzymatic Synthesis |
| Core Principle | Stepwise chemical reactions using protecting groups. nih.gov | Combination of chemical synthesis of a core and enzymatic elongation/modification. rsc.org |
| Key Challenge | Low reactivity of uronic acid donors; complex protection/deprotection schemes. mdpi.combeilstein-journals.org | Availability and stability of enzymes and nucleotide-sugar donors. nih.govnih.gov |
| Stereo/Regiocontrol | Achieved via protecting groups and reaction conditions; can be challenging. nih.gov | Absolute control provided by enzyme specificity. researchgate.netnih.gov |
| Product Homogeneity | Can produce homogeneous products, but purification from side products is often required. dtu.dk | High, resulting in structurally well-defined glycans. rsc.orgacs.org |
| Reaction Conditions | Often requires harsh reagents and anhydrous solvents. dtu.dk | Typically mild, aqueous conditions. rsc.org |
| Common Approaches | Late-stage oxidation (e.g., with TEMPO); direct glycosylation with uronic acid donors. dtu.dkrsc.org | Core Synthesis/Enzymatic Extension (CSEE); one-pot multi-enzyme (OPME) systems. researchgate.netacs.org |
Table 2: Key Enzymes in the Synthesis of Galacturonic Acid-Containing Glycans
| Enzyme Name | Abbreviation | Function | Role in Synthesis |
| Galacturonosyltransferase | GAUT | Transfers GalA from UDP-GalA to a growing polysaccharide chain. mdpi.com | Polymerizes the homogalacturonan backbone of this compound. |
| UDP-glucose 6-dehydrogenase | UGDH | Oxidizes UDP-glucose to UDP-glucuronic acid (UDP-GlcUA). ontosight.ainih.gov | First step in the biosynthesis of the UDP-GalA donor. |
| UDP-D-glucuronate 4-epimerase | GAE | Interconverts UDP-GlcUA and UDP-GalA. nih.govnih.gov | Final step in creating the direct donor (UDP-GalA) for polymerization. |
| β(1→4)Galactosyltransferase | β(1→4)GalT | Transfers galactose from UDP-Gal to an acceptor, typically GlcNAc. sigmaaldrich.com | Used in the synthesis of various glycan core structures that can be further modified. |
Engineered Glycopolymers and Biotechnological Production Platforms
The advancement of metabolic engineering and synthetic biology has opened new avenues for the production of complex carbohydrates, including oligosaccharides and polymers containing beta-D-galactopyranuronic acid. These approaches focus on harnessing and redirecting the metabolic pathways of microbial hosts to create tailored glycopolymers with specific structures and properties. Fungi, in particular, have emerged as robust platforms for this purpose due to their natural ability to metabolize D-galacturonic acid, the primary constituent of this compound. nih.govscispace.com
A significant strategy in engineering these platforms involves the disruption of native catabolic pathways to prevent the degradation of D-galacturonic acid and redirecting it towards the synthesis of desired products. nih.govresearchgate.net For instance, in fungi, the catabolism of D-galacturonic acid begins with its reduction to L-galactonate. nih.gov By deleting the gene responsible for the subsequent dehydration of L-galactonate, researchers have successfully engineered strains of Aspergillus niger and Hypocrea jecorina (also known as Trichoderma reesei) to accumulate and secrete L-galactonic acid. vtt.fiaalto.fi
Further engineering efforts have focused on introducing heterologous genes to create novel biosynthetic pathways. A key example is the production of meso-galactaric acid (mucic acid), a valuable platform chemical for polymer synthesis. nih.govscispace.com This is achieved by deleting the endogenous D-galacturonate reductase gene and introducing a bacterial uronate dehydrogenase (UDH) gene. nih.govresearchgate.net This enzyme oxidizes D-galacturonic acid to meso-galactaric acid. researchgate.net Engineered strains of A. niger and marine Trichoderma species have demonstrated the ability to produce significant quantities of mucic acid from D-galacturonic acid. researchgate.net
The table below summarizes key findings from metabolic engineering studies aimed at producing valuable chemicals from D-galacturonic acid.
| Engineered Organism | Genetic Modification | Product | Reported Titer/Yield |
| Aspergillus niger | Deletion of L-galactonate dehydratase gene (gaaB); Overexpression of D-galacturonate reductase gene. vtt.fi | L-Galactonic acid | 7-9 g/L from pure D-galacturonic acid. vtt.fiaalto.fi |
| Hypocrea jecorina (Trichoderma reesei) | Deletion of D-galacturonate reductase gene (gar1); Expression of bacterial uronate dehydrogenase gene (udh). nih.govresearchgate.net | meso-Galactaric acid (Mucic acid) | Not specified in provided abstracts. |
| Marine Trichoderma sp. | CRISPR-Cas9 mediated disruption of D-galacturonic acid catabolism; Insertion of bacterial uronate dehydrogenase gene. researchgate.net | meso-Galactaric acid (Mucic acid) | 25 g/L; Yield of 1.0 to 1.1 g/g of utilized D-galacturonic acid. researchgate.net |
| Aspergillus niger | Deletion of L-galactonate dehydratase gene (gaaB); Introduction of genes for L-galactono-1,4-lactone lactonase and L-galactono-1,4-lactone dehydrogenase. aalto.fi | L-Ascorbic acid (Vitamin C) | Lactonase enzyme activity was not observed. aalto.fi |
These biotechnological platforms offer a promising alternative to traditional chemical synthesis, enabling the production of beta-D-galactopyranuronic acid-containing molecules and their derivatives from renewable biomass sources like this compound-rich agricultural waste. vtt.fisjtu.edu.cn The use of engineered microorganisms allows for consolidated bioprocessing, where the organism can both hydrolyze this compound from biomass and convert the resulting D-galacturonic acid into value-added products. scispace.comvtt.fi This integrated approach enhances the sustainability and economic viability of producing these specialized glycopolymers. sjtu.edu.cn
Further research in this area is focused on identifying and characterizing the full suite of enzymes involved in this compound biosynthesis, such as glycosyltransferases, methyltransferases, and acetyltransferases, to gain a more comprehensive understanding of how to manipulate these pathways for the production of highly defined and complex glycopolymers. researchgate.netnih.govusp.br
Biological Functions and Physiological Roles of Beta D Galactopyranuronic Acid Containing Structures
Roles in Plant Biology and Development
The physical and chemical properties of pectin (B1162225), dictated by its beta-D-galactopyranuronic acid backbone, are central to plant growth and form. This compound's influence extends from the microscopic level of cell wall architecture to the macroscopic level of the entire plant's structure. nih.govmdpi.com
The primary cell wall is a dynamic structure that must provide both strength and the flexibility to expand as the plant cell grows. nih.govnih.gov this compound, rich in galacturonic acid, is a key regulator of this balance. researchgate.netanr.fr It forms a gel-like matrix in which cellulose (B213188) microfibrils and hemicellulose are embedded. nih.govresearchgate.net
The plasticity of the cell wall is heavily influenced by the chemical state of the galacturonic acid residues within the homogalacturonan chains. These chains are synthesized and secreted into the cell wall with their carboxyl groups largely methylesterified. oup.comscispace.com In the wall, enzymes called this compound methylesterases (PMEs) can remove these methyl groups. oup.comjales.org This de-esterification exposes negatively charged carboxyl groups. These groups can then form ionic cross-links with calcium ions (Ca²⁺), creating a rigid "egg-box" structure that stiffens the cell wall. jales.orgfrontiersin.org Conversely, the enzymatic cleavage of this compound chains by polygalacturonases can lead to cell wall loosening. nih.govjales.org This controlled modulation of this compound's cross-linking and integrity is a primary mechanism for regulating the cell wall's firmness and ability to expand. oup.comnih.gov
Table 1: Regulation of Cell Wall Plasticity by this compound Modification
| This compound Modification | Key Enzyme(s) | Resulting this compound State | Effect on Cell Wall |
| De-methylesterification | This compound Methylesterase (PME) | Unesterified homogalacturonan with free carboxyl groups | Increased rigidity and stiffness due to Ca²⁺ cross-linking. jales.orgfrontiersin.org |
| Degradation | Polygalacturonase (PG) | Cleaved this compound chains | Loosening and increased plasticity. nih.govjales.org |
| Methylesterification | (Maintained from synthesis) | Highly methylesterified homogalacturonan | Increased flexibility, less cross-linking. oup.com |
Cell division and elongation are fundamental processes for plant growth that are intimately linked to the mechanics of the cell wall. anr.frjales.org For a cell to expand, the wall must yield to the internal turgor pressure in a controlled manner. tandfonline.com The state of this compound, governed by its galacturonic acid components, plays a crucial role.
The fine-tuning of this compound methylesterification is critical for these processes. anr.frjales.org Loosening of the cell wall, necessary for expansion, can be facilitated by the action of enzymes like polygalacturonases that break down this compound chains. nih.gov The activity of these degrading enzymes is itself dependent on the degree of this compound methylesterification. anr.fr Therefore, by regulating the activity of PMEs and PGs, the plant can precisely control when and where cell walls become more extensible, allowing for directional growth and elongation. nih.govjales.org Antagonistically, the creation of calcium-pectate gels through de-methylesterification can restrict expansion and stabilize the cell wall once growth is complete. researchgate.netjales.org
The plant hormone auxin, a master regulator of development, exerts some of its effects by influencing the cell wall. frontiersin.org Auxin signaling can control the expression of genes that encode this compound-modifying enzymes. oup.com This creates a link between developmental signals and the physical properties of the cell wall. For example, auxin can promote cell elongation by inducing processes that lead to cell wall loosening, which involves the modification of the this compound matrix. frontiersin.org The interplay between auxin and the enzymes that act on galacturonic acid polymers allows for the complex differential growth patterns that create leaves, stems, and roots. oup.com
In a remarkable adaptation to harsh environments, pectinaceous structures containing galacturonic acid play a vital role in preserving genetic integrity. Seeds of certain desert plants, such as Artemisia sphaerocephala, are coated with a this compound-rich pellicle. nih.govnih.gov This layer has the ability to absorb atmospheric moisture, such as night-time dew, forming a mucilaginous gel around the seed. nih.govbgu.ac.il
Under dry desert conditions, seed embryo DNA can sustain significant damage. nih.govbgu.ac.il The hydration provided by the pectinaceous mucilage facilitates the activity of DNA repair enzymes within the seed embryo, even with only small amounts of water from dew. nih.govnih.gov Research has shown that seeds with their this compound pellicle intact are able to repair radiation-induced DNA damage when exposed to dew, whereas seeds with the pellicle removed cannot. nih.govnih.govbgu.ac.il This mechanism, where a galacturonic acid-based polymer captures water to enable DNA repair, is a crucial survival strategy that helps maintain seed viability in extreme arid conditions. nih.govnih.gov
Table 2: this compound-Mediated DNA Repair in Desert Seeds
| Plant Species | This compound Structure | Environmental Condition | Function | Research Finding |
| Artemisia sphaerocephala | Thick outer seed pellicle | Night-time dew formation in the desert | Captures moisture to form mucilage, enabling DNA repair in the embryo. nih.govnih.gov | DNA repair occurred after 50 minutes of cumulative dew exposure in seeds with intact pellicles, but not in those with pellicles removed. nih.govnih.govbgu.ac.il |
| Artemisia ordosica | Thin outer seed pellicle | Night-time dew formation in the desert | Captures moisture, but less efficiently than A. sphaerocephala. | Partial DNA repair required at least 510 minutes of cumulative dew exposure. nih.govnih.govbgu.ac.il |
Signaling Cascades and Host-Pathogen Interactions in Plants
The plant cell wall is the first line of defense against invading microbes. frontiersin.orgnih.gov Structures containing beta-D-Galactopyranuronic acid are not just passive barriers but are active participants in detecting danger and initiating an immune response.
When a pathogen such as a fungus attacks a plant, it often secretes enzymes like polygalacturonases (PGs) to break down the this compound in the cell wall and facilitate invasion. mdpi.compnas.org This enzymatic degradation releases small fragments of the homogalacturonan backbone, which are essentially short chains of α-1,4-linked galacturonic acid. frontiersin.orgoup.com These fragments are known as oligogalacturonides (OGAs). frontiersin.orgmdpi.com
Plants have evolved to recognize these OGAs as "Damage-Associated Molecular Patterns" (DAMPs), which are signals of cellular injury or pathogen attack. frontiersin.orgmdpi.com The perception of OGAs, typically those with a chain length (degree of polymerization) of 10 to 15 residues, triggers a cascade of defense responses. pnas.orgoup.com This activation of the plant's innate immunity includes:
The production of reactive oxygen species (ROS), also known as the oxidative burst. frontiersin.orgoup.com
The synthesis of antimicrobial compounds called phytoalexins. frontiersin.orgoup.com
The expression of defense-related genes, such as those encoding pathogenesis-related (PR) proteins. nih.govpnas.org
Interestingly, plants also produce proteins that inhibit the pathogen's this compound-degrading enzymes (polygalacturonase-inhibiting proteins, or PGIPs). frontiersin.orgpnas.org This inhibition is often incomplete, slowing down this compound degradation and promoting the formation of the elicitor-active OGAs, thereby enhancing the plant's ability to detect the pathogen. frontiersin.orgpnas.org The OGA-induced defense response can protect the plant against a broad range of pathogens. frontiersin.orgoup.com
Production of Reactive Oxygen Species and Antimicrobial Metabolites
Structures containing beta-D-galactopyranuronic acid, particularly oligogalacturonides (OGs) derived from the partial degradation of this compound in the plant cell wall, are potent elicitors of plant defense mechanisms. frontiersin.orgnih.gov One of the earliest responses upon recognition of these molecules is the rapid and transient production of reactive oxygen species (ROS), known as an oxidative burst. frontiersin.orgmdpi.com This process is a hallmark of pattern-triggered immunity (PTI) in plants. mdpi.com
The perception of OGs by cell surface receptors, such as wall-associated kinases (WAKs), triggers the activation of NADPH oxidases located in the plasma membrane. frontiersin.orgmdpi.com These enzymes catalyze the production of superoxide (B77818) radicals, which are then converted to hydrogen peroxide (H₂O₂). mdpi.com H₂O₂ acts as a crucial signaling molecule, initiating a cascade of downstream defense responses. nih.gov These responses include the synthesis of antimicrobial compounds known as phytoalexins and the expression of pathogenesis-related (PR) proteins, which collectively enhance the plant's resistance to pathogens. frontiersin.orgnih.gov The intensity of this response can be influenced by the degree of polymerization (DP) of the OGs, with fragments of DP 10-15 often being the most effective at inducing ROS production and other defense reactions. frontiersin.orgfrontiersin.org
| Elicitor | Source | Key Defense Response |
| Oligogalacturonides (OGs) | Partial degradation of plant cell wall this compound. frontiersin.org | Production of Reactive Oxygen Species (ROS). frontiersin.orgmdpi.com |
| Chitin | Fungal cell walls. nih.gov | Induction of phytoalexins and PR proteins. frontiersin.orgnih.gov |
| Flagellin | Bacterial flagella. nih.gov | Activation of MAPKs and hormone signaling. frontiersin.org |
Cell Wall Integrity Sensing and Pathogen Detection
Plants continuously monitor the integrity of their cell walls as a primary line of defense against invading pathogens. nih.gov The enzymatic degradation of this compound in the cell wall by microbial enzymes, such as polygalacturonases (PGs), releases fragments like OGs. frontiersin.orgmdpi.com These released fragments are not merely byproducts of degradation but serve as critical signals, functioning as Damage-Associated Molecular Patterns (DAMPs). frontiersin.orgfrontiersin.org
The presence of these DAMPs in the apoplast alerts the plant to a breach in its cell wall and the potential presence of a pathogen. frontiersin.org This recognition is mediated by specific Pattern Recognition Receptors (PRRs), including Wall-Associated Kinases (WAKs), located on the plant cell surface. mdpi.comnih.gov The binding of OGs to these receptors initiates an intracellular signaling cascade that activates the plant's innate immune system. frontiersin.orgfrontiersin.org This signaling pathway often involves the activation of Mitogen-Activated Protein Kinase (MAPK) cascades and the production of signaling molecules like nitric oxide. frontiersin.orgmdpi.com This sophisticated surveillance system allows the plant to detect pathogen attacks and mount a timely defense, which can include reinforcing the cell wall structure to prevent further microbial ingress. nih.gov
Interactions with Biological Receptors and Ligands
This compound-derived polysaccharides, particularly those from rhamnogalacturonan-I (RG-I) regions with galactan side chains, have been identified as potential inhibitors of Gal-3. oup.comresearchgate.net These structures can interact with Gal-3 not only at the canonical carbohydrate recognition domain (CRD) on the S-face but also at a non-canonical site on the opposite F-face and potentially with the N-terminal tail. nih.govnih.govresearchgate.net By binding to Gal-3, these beta-D-galactopyranuronic acid-containing structures can act as ligand blockers, competitively inhibiting the interaction of Gal-3 with its endogenous ligands on the cell surface. nih.govresearchgate.net This blocking action has potential therapeutic applications by modulating Gal-3's role in pathological processes. ahajournals.orgresearchgate.net
In plants, fragments derived from cell wall polysaccharides, known as oligosaccharins, function as important signaling molecules in cell-to-cell communication. tandfonline.com OGs, released from the pectic matrix of the cell wall, are a well-characterized class of oligosaccharins. frontiersin.orgtandfonline.com These molecules can diffuse through the plant tissue and are perceived by neighboring cells, thereby coordinating responses across different parts of the plant. mdpi.com
The signaling role of OGs extends beyond defense and influences various aspects of plant growth and development. frontiersin.org They have been shown to have an antagonistic relationship with auxin, a key plant hormone, thereby affecting processes like cell elongation, root development, and differentiation. tandfonline.com The specific developmental outcome can be modulated by the concentration and the degree of polymerization of the OG fragments. pnas.org The proper biosynthesis and structure of this compound, including the incorporation of glucuronic acid by specific glucuronyltransferases, is essential for maintaining intercellular adhesion, particularly in meristematic tissues. pnas.org This highlights the critical role of uronic acid-containing polysaccharides in the structural integrity and communication that underpins plant morphogenesis. nih.gov
Implications in Microbial Physiology and Ecology
For many pathogenic and symbiotic bacteria, the ability to degrade and utilize this compound, a polymer rich in galacturonic acid, is crucial for their interaction with plant hosts. nottingham.ac.ukauburn.edu Phytopathogenic bacteria, for example, secrete a variety of this compound-degrading enzymes, including polygalacturonases and pectate lyases, to break down the plant cell wall. nottingham.ac.uk This enzymatic degradation serves two primary purposes for the microbes: it facilitates physical entry and colonization of host tissues by breaking down the middle lamella that holds plant cells together, and it releases metabolizable sugars that serve as a nutrient source. nottingham.ac.uknih.gov
The released galacturonic acid can be a significant carbon source for bacteria. nih.govpnas.org In some pathogenic bacteria, such as enterohemorrhagic E. coli and Citrobacter rodentium, the utilization of galacturonic acid has been shown to aid in their initial expansion and colonization of the gut. nih.govpnas.org Interestingly, while galacturonic acid can serve as a nutrient, it can also act as a signal to modulate the expression of virulence factors. nih.gov For instance, in some enteric pathogens, the presence of galacturonic acid can decrease the expression of genes encoding for a type three secretion system, a key virulence apparatus. nih.gov Similarly, in beneficial rhizobacteria like Bacillus velezensis, the ability to degrade this compound and sense the resulting oligomers stimulates traits like biofilm formation and sporulation, which are critical for successful root colonization and persistence in the competitive rhizosphere environment. nih.gov The absence of core lipopolysaccharide residues, such as beta-D-galacturonic acid, can also lead to reduced virulence in some bacteria like Klebsiella pneumoniae. asm.org
Role in Environmental Adaptation (e.g., Alkali Resistance)
Polysaccharides containing uronic acids, such as beta-D-galactopyranuronic acid, are integral to the ability of various organisms, particularly bacteria, to adapt to diverse and often harsh environmental conditions. These complex carbohydrates are primary components of the cell walls of plants and algae, providing structural rigidity and protection. oup.com In the context of microorganisms, the ability to degrade and utilize these polysaccharides from their surroundings is a key adaptive strategy. oup.com
For instance, the necrotrophic plant pathogen Botrytis cinerea secretes a host of this compound-degrading enzymes to break down the plant cell wall, which is rich in D-galacturonic acid. wur.nl This process is not only for nutrient acquisition but also facilitates the infiltration of the host plant. wur.nl The expression of the genes responsible for this degradation is tightly regulated, allowing the fungus to respond effectively to the presence of its plant host. wur.nl
While direct evidence linking beta-D-galactopyranuronic acid to alkali resistance is specific, the broader context of environmental adaptation is well-established. Bacteria residing in varied environments, from soil to the marine ecosystems, possess specialized enzymes like polysaccharide lyases and glycoside hydrolases to break down uronic acid-containing polysaccharides. nih.gov This enzymatic capability allows them to thrive by using otherwise indigestible biomass as a source of carbon and energy, showcasing a crucial role in environmental fitness and nutrient cycling. oup.comnih.gov
Utilization of Uronic Acid-Containing Polysaccharides as Carbon Sources by Microorganisms
Microorganisms have evolved sophisticated enzymatic systems to utilize uronic acid-containing polysaccharides as vital carbon sources. oup.com These polysaccharides, including this compound (rich in galacturonic acid), alginate, and ulvan, are abundant in nature. nih.gov
A notable example is the marine bacterium Catenovulum sp. CCB-QB4, which can effectively use alginate, this compound, ulvan, and gellan gum for growth. nih.govresearchgate.net Its genome contains a large number of genes encoding for polysaccharide lyases (PLs) and glycoside hydrolases (GHs), the enzymes responsible for breaking down these complex carbohydrates. nih.gov The bacterium shows particularly robust growth on alginate and ulvan, which are common polysaccharides from marine algae. researchgate.net
Similarly, bacteria in the rhizosphere, the area around plant roots, utilize root mucilage as a nutrient source. apsnet.org Pea root mucilage, for example, contains significant amounts of galacturonic and glucuronic acids. apsnet.org Rhizosphere bacteria like Rhizobium leguminosarum can grow rapidly using this purified mucilage as their sole carbon source, demonstrating the importance of uronic acids in plant-microbe interactions. apsnet.org Enteric pathogens such as enterohemorrhagic E. coli (EHEC) and Citrobacter rodentium also utilize galacturonic acid, derived from dietary this compound, to expand in the gut. nih.gov
The degradation process involves extracellular enzymes that break the polysaccharides into smaller oligosaccharides or monosaccharides, which are then transported into the bacterial cell for metabolism. wur.nlnih.gov The specific pathways, like the Ashwell pathway, are employed to catabolize the resulting sugar acids. nih.gov
Table 1: Microbial Utilization of Uronic Acid-Containing Polysaccharides
| Microorganism | Polysaccharide Utilized | Key Enzymes/Pathways | Source Environment |
| Catenovulum sp. CCB-QB4 | Alginate, this compound, Ulvan, Gellan Gum | Polysaccharide Lyases, Glycoside Hydrolases | Marine nih.govresearchgate.net |
| Rhizobium leguminosarum | Pea Root Mucilage (contains galacturonic acid) | Hydrolytic Enzymes | Plant Rhizosphere apsnet.org |
| Botrytis cinerea | This compound (polygalacturonic acid) | Pectinases (e.g., Polygalacturonases) | Plant Pathogen wur.nl |
| E. coli (EHEC), C. rodentium | This compound (source of galacturonic acid) | Ashwell Pathway | Animal Gut nih.gov |
Broader Metabolic and Physiological Significance in Eukaryotes
Contribution to Carbohydrate Metabolism Regulation
Uronic acid-containing structures, particularly those derived from dietary sources like this compound, play a role in the regulation of carbohydrate metabolism in eukaryotes. Natural polysaccharides can influence glucose metabolism through several mechanisms, including activating insulin (B600854) signaling pathways, improving insulin resistance, and modulating the enzymes involved in glucose homeostasis. mdpi.com
Polysaccharides rich in galacturonic acid have demonstrated notable activity in improving insulin resistance. mdpi.com The metabolic products of this compound digestion, particularly short-chain fatty acids (SCFAs) produced by gut microbiota, are key mediators of these effects. mdpi.com SCFAs can promote hepatic glycogen (B147801) synthesis and inhibit gluconeogenesis (the production of glucose from non-carbohydrate sources) through pathways like the AMPK pathway. mdpi.com This helps in maintaining stable blood glucose levels. walshmedicalmedia.com The regulation of key enzymes such as glycogen synthase (involved in glycogen synthesis) and glycogen phosphorylase (involved in glycogen breakdown) is central to this process. fiveable.me
Role in Detoxification Processes via Conjugation (e.g., Glucuronidation)
A critical metabolic function involving uronic acids is the detoxification of various compounds through a process called glucuronidation. wikipedia.orgnih.gov This Phase II metabolic reaction primarily occurs in the liver and involves the conjugation of a glucuronic acid moiety to a substrate. wikipedia.orgnih.gov The enzyme family responsible for this is UDP-glucuronyltransferases (UGTs). wikipedia.org
The process attaches glucuronic acid to a wide range of substances, including metabolic byproducts, drugs, and other foreign chemicals (xenobiotics), making them more water-soluble. wikipedia.orgnih.gov This increased hydrophilicity facilitates their elimination from the body via urine or bile. wikipedia.org While the process is named for glucuronic acid, analogous reactions can occur with other UDP-uronic acids, such as UDP-galacturonic acid. wikipedia.org
Though glucuronidation is generally a detoxification step, the resulting glucuronide conjugates can be hydrolyzed by β-glucuronidase enzymes produced by gut microflora. wikipedia.orgpnas.org This can release the original compound, a cycle known as enterohepatic circulation, which can sometimes reverse the detoxification process or be harnessed for targeted drug delivery. wikipedia.orgmdpi.com
Relationship to Glycogen Synthesis Pathways
There is a direct biochemical link between the pathways for uronic acid synthesis and glycogen synthesis. Both pathways utilize UDP-glucose as a key precursor metabolite. csic.es UDP-glucose stands at a metabolic crossroads. csic.es
For Glycogen Synthesis: In animals, UDP-glucose is the direct donor of glucose units for the elongation of glycogen chains, a process catalyzed by glycogen synthase. fiveable.mecsic.es This is the primary pathway for storing excess glucose in the liver and muscles. walshmedicalmedia.com
For Uronic Acid Synthesis: UDP-glucose can be oxidized to UDP-glucuronic acid by the enzyme UDP-glucose dehydrogenase. UDP-glucuronic acid is the activated form used in glucuronidation. wikipedia.org Furthermore, UDP-glucuronic acid can be epimerized to UDP-galacturonic acid, which is then used for the synthesis of polysaccharides like this compound in plants. nih.gov
Therefore, the cellular pool of UDP-glucose is allocated between energy storage (glycogen) and the synthesis of structural polysaccharides and detoxification conjugates (uronic acids). This highlights the integrated nature of carbohydrate metabolism, where the fate of a single precursor molecule can diverge into multiple essential pathways. csic.es
Involvement in Intestinal Mucosal Permeability and Inflammation Modulation
D-galacturonic acid, the primary component of this compound, has been shown to play a significant role in modulating intestinal health by improving mucosal barrier function and attenuating inflammation. amegroups.cnnih.gov The integrity of the intestinal mucosal barrier is crucial for preventing the passage of harmful substances and pathogens from the gut into the bloodstream. nih.gov
A study using a rat model of functional dyspepsia demonstrated that administration of D-galacturonic acid (GA) could significantly ameliorate intestinal mucosal permeability. amegroups.cnamegroups.org This was evidenced by a reduction in plasma D-lactic acid, a marker of intestinal barrier damage. nih.govamegroups.org Furthermore, GA treatment led to the upregulation of key tight junction proteins that are essential for maintaining the barrier's integrity. amegroups.cn
Table 2: Effect of D-Galacturonic Acid on Intestinal Permeability and Inflammation Markers in a Rat Model
| Marker | Function | Effect of D-Galacturonic Acid | Reference |
| D-lactic acid | Marker of intestinal permeability | Significantly reduced | amegroups.org |
| OCLN (Occludin) | Tight junction protein | Upregulated (mRNA) | amegroups.cnnih.gov |
| TJP1 (ZO-1) | Tight junction protein | Upregulated (mRNA) | amegroups.cnnih.gov |
| DSC2 (Desmocollin-2) | Desmosomal adhesion protein | Upregulated (mRNA and protein) | amegroups.cnnih.gov |
| β-catenin | Cell adhesion and signaling | Upregulated (protein) | amegroups.cn |
| TLR/NF-κB Pathway | Pro-inflammatory signaling pathway | Downregulated | amegroups.cnnih.gov |
The mechanism for these beneficial effects appears to be mediated, at least in part, by the downregulation of the Toll-like receptor/nuclear factor-kappa B (TLR/NF-κB) signaling pathway. amegroups.cnnih.gov This pathway is a central regulator of the inflammatory response, and its inhibition by D-galacturonic acid leads to a decrease in duodenal inflammation. amegroups.cn These findings indicate that polysaccharides containing beta-D-galactopyranuronic acid, or their constituent monomers, can directly and positively influence gut health. amegroups.org
Conclusion and Future Research Directions
Synthesis of Current Understanding Regarding Beta-D-Galactopyranuronic Acid Glycobiology
Beta-D-galactopyranuronic acid is a fundamental sugar acid and a principal building block of pectin (B1162225), a complex polysaccharide abundant in the primary cell walls of terrestrial plants. wikipedia.orgacs.orgkoreascience.kr In its polymeric form, polygalacturonic acid, it is primarily linked by α-1,4 glycosidic bonds, forming the structural backbone of this compound. acs.orgkoreascience.kr This structure is crucial for the integrity and physicochemical properties of the plant cell wall. researchgate.net The carboxyl groups of the galacturonic acid units can be methyl-esterified to varying degrees, which significantly influences the functional properties of the resulting this compound. koreascience.kr
Beyond its structural role in plants, beta-D-galactopyranuronic acid is a key player in the gastrointestinal tract's microbial ecology. As a major component of dietary fiber, this compound is not digested by human enzymes but is metabolized by the gut microbiota. nih.gov Prominent gut commensals, such as Bacteroides thetaiotaomicron, possess the enzymatic machinery to break down this compound, releasing galacturonic acid as a nutrient source. nih.gov This process underscores the importance of glycan foraging in maintaining microbial communities within the gut. nih.gov
Furthermore, research has established that D-galacturonic acid is not merely a carbon source but also acts as a signaling molecule. It can modulate gene expression in both commensal and pathogenic bacteria. nih.gov For instance, in enterohemorrhagic E. coli and the murine pathogen Citrobacter rodentium, D-galacturonic acid, sensed via the ExuR transcription factor, regulates the expression of virulence factors, including the type three secretion system (T3SS), which is critical for inducing infectious colitis. nih.gov The catabolism of D-galacturonic acid in fungi, such as Aspergillus niger and Trichoderma reesei, proceeds through a specific reductive pathway, which has been well-characterized. science.govnih.gov
Emerging Research Areas and Unexplored Facets of Beta-D-Galactopyranuronic Acid Functionality
While the structural and basic metabolic roles of beta-D-galactopyranuronic acid are well-established, several emerging areas of research are beginning to uncover its more nuanced functionalities. A key frontier is the exploration of its role as a signaling molecule that mediates the complex interplay between diet, microbiota, and host health. The discovery that dietary this compound-derived galacturonic acid can regulate pathogen virulence highlights a sophisticated level of inter-kingdom communication within the gut that warrants deeper investigation. nih.gov
Another significant area of emerging research is the functionality of pectic oligosaccharides (POS) derived from the partial hydrolysis of this compound. researchgate.net These oligomers, rich in galacturonic acid, are being investigated as prebiotics and immune system enhancers. researchgate.net However, the relationship between the precise structure of these oligosaccharides—such as their degree of polymerization (DP) and degree of methyl-esterification (DM)—and their specific biological function is not yet fully understood. researchgate.netmdpi.com Standardizing production techniques and conducting systematic studies are crucial next steps to elucidate these structure-function relationships and enable their rational use in functional foods or therapeutics. researchgate.net
The antiviral properties of materials incorporating galacturonic acid derivatives represent another novel research avenue. For example, manganese dioxide nanoparticles (MnO2-NPs) synthesized using Arabic gum, a polysaccharide complex containing galacturonic acid, have demonstrated significant antiviral activity against the influenza A virus. nih.govresearchgate.net Molecular docking studies suggest an interaction between beta-D-galactopyranuronic acid and viral targets, pointing to a potential, though currently indirect, role in antiviral applications that needs further exploration. nih.govresearchgate.net Additionally, the vast structural diversity of microbial exopolysaccharides, many of which may contain uronic acids, remains largely unexplored, representing a significant untapped resource for novel biopolymers with unique properties. frontiersin.org
Translational Potential in Biotechnological and Biomedical Sciences
The unique properties and natural abundance of beta-D-galactopyranuronic acid underpin its significant translational potential in both biotechnology and biomedicine.
In the biotechnological sphere, this compound-rich agricultural waste streams, such as sugar beet pulp and citrus peels, are being harnessed as valuable feedstocks for biorefineries. science.govgoogle.comnih.gov Engineered microorganisms, particularly the yeast Saccharomyces cerevisiae and the fungus Aspergillus niger, have been developed to convert D-galacturonic acid into valuable platform chemicals. science.gov This includes the production of L-galactonate and the dicarboxylic acid, galactaric (mucic) acid, which have applications in the food, polymer, and chemical industries. nih.govnih.govresearchgate.net Furthermore, D-galacturonic acid is being utilized as a bio-based starting material for the synthesis of novel, biodegradable surfactants through processes like one-pot reductive amination. acs.org In agriculture, oligogalacturonides derived from this compound act as potent elicitors of plant defense responses, offering a sustainable approach to crop protection. mdpi.com
In the biomedical sciences, the focus is on the health benefits associated with this compound and its derivatives. These polysaccharides have demonstrated a range of bioactive properties, including anti-inflammatory, antioxidant, immunomodulatory, and antitumoral effects. koreascience.krresearchgate.netnih.gov Polysaccharides rich in galacturonic acid have been shown to modulate immune responses, for instance by reducing the secretion of pro-inflammatory cytokines like TNF-α and IL-1β in macrophages. nih.gov This has led to their investigation as potential therapeutic agents for inflammatory conditions, including inflammatory bowel disease. researchgate.netmdpi.com Moreover, the gelling and biocompatible nature of this compound makes it an attractive biopolymer for developing drug delivery systems, such as hydrogels and nanoparticles. koreascience.krnih.govmdpi.com
Interactive Table of Research Findings on Beta-D-Galactopyranuronic Acid
Below is a summary of key research findings related to the application and function of Beta-D-Galactopyranuronic Acid.
| Research Area | Key Finding | Organism/System Studied | Potential Application | Reference(s) |
| Microbial Metabolism & Signaling | Galacturonic acid regulates virulence gene expression via the ExuR transcription factor. | E. coli, Citrobacter rodentium | Modulation of gut pathogen behavior | nih.gov |
| Biotechnological Production | Engineered strains can efficiently convert D-galacturonic acid to L-galactonate. | Saccharomyces cerevisiae | Production of value-added chemicals from biomass | nih.gov |
| Biotechnological Production | Metabolic engineering enables the conversion of D-galacturonate to galactaric acid. | Aspergillus niger, Hypocrea jecorina | Bioproduction of platform chemicals | nih.govresearchgate.net |
| Biomaterial Synthesis | One-pot reductive amination of D-galacturonic acid yields bio-based surfactants. | Chemical synthesis | Green chemistry, consumer products | acs.org |
| Plant Science | Oligogalacturonides (OGs) from this compound degradation act as elicitors of plant defense. | Plants | Crop protection, biopesticides | mdpi.com |
| Biomedical Application | Pectic polysaccharides exhibit immunomodulatory and anti-inflammatory activities. | Macrophage cell lines, animal models | Therapeutics for inflammatory diseases | nih.govmdpi.com |
| Antiviral Research | Nanoparticles synthesized with Arabic gum (containing uronic acids) show antiviral effects. | Influenza A virus | Antiviral agents | nih.gov |
Q & A
Basic Research Questions
Q. How can researchers confirm the presence of beta-D-galactopyranuronic acid in plant cell wall samples?
- Methodology :
Extraction : Use mild acid hydrolysis (e.g., 0.5 M sulfuric acid at 80°C for 2 hours) to isolate pectin polysaccharides from plant tissues .
Chromatography : Analyze hydrolyzed samples via high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to identify galacturonic acid residues. Calibrate using pure beta-D-galactopyranuronic acid standards .
NMR Validation : Confirm stereochemistry and ring structure using nuclear magnetic resonance (NMR), focusing on characteristic peaks for β-anomeric protons (δ ~5.0–5.5 ppm) .
Q. What spectroscopic techniques are suitable for distinguishing beta-D-galactopyranuronic acid from its alpha-anomer?
- Methodology :
FTIR : Compare carboxylate stretching vibrations (1600–1650 cm⁻¹) and hydroxyl group patterns. Beta-anomers exhibit distinct hydrogen-bonding networks due to axial hydroxyl orientation .
Polarimetry : Measure optical rotation ([α]D²⁵) to differentiate β-D (negative rotation) from α-D (positive rotation) configurations .
Advanced Research Questions
Q. How do methyl esterification patterns of beta-D-galactopyranuronic acid in this compound affect plant cell wall mechanics?
- Methodology :
Enzymatic Digestion : Treat this compound samples with this compound methylesterase (PME) and quantify esterification via titration or colorimetric assays (e.g., hydroxylamine-FeCl₃ method) .
Mechanical Testing : Use atomic force microscopy (AFM) to compare cell wall rigidity in wild-type vs. PME-overexpressing plant mutants .
Data Interpretation : Correlate esterification levels with calcium crosslinking efficiency, as unesterified galacturonic acid residues bind Ca²⁺ to form rigid gels .
Q. What experimental strategies resolve contradictions in reported bioactivity of beta-D-galactopyranuronic acid oligomers?
- Methodology :
Systematic Synthesis : Prepare oligomers with defined degrees of polymerization (DP) using stepwise glycosylation (e.g., thioglycoside donors) and purify via size-exclusion chromatography .
Bioassays : Test immunomodulatory activity in macrophage models (e.g., IL-6/TNF-α secretion) and compare with literature using standardized protocols .
Meta-Analysis : Apply statistical tools (e.g., random-effects models) to reconcile divergent results, accounting for variables like DP, sulfation, or sample purity .
Q. How can researchers model the interaction between beta-D-galactopyranuronic acid and microbial enzymes (e.g., polygalacturonases)?
- Methodology :
Molecular Dynamics (MD) : Simulate enzyme-substrate binding using software like GROMACS, focusing on active-site residues (e.g., Arg-223, Asp-153 in Aspergillus polygalacturonases) .
Site-Directed Mutagenesis : Validate computational predictions by mutating key residues and measuring kinetic parameters (Km, Vmax) .
Structural Analysis : Resolve enzyme-ligand complexes via X-ray crystallography (2.0–2.5 Å resolution) to identify hydrogen-bonding and electrostatic interactions .
Data Analysis and Reproducibility
Q. What statistical approaches are recommended for quantifying beta-D-galactopyranuronic acid in heterogeneous plant extracts?
- Methodology :
Multivariate Analysis : Apply principal component analysis (PCA) to HPLC-MS datasets to account for co-eluting contaminants (e.g., rhamnogalacturonans) .
Standard Curves : Use linear regression (R² ≥ 0.99) with internal standards (e.g., D-glucuronic acid) to normalize batch-to-batch variability .
Q. How should researchers address variability in enzymatic degradation assays of this compound-rich substrates?
- Methodology :
Blinded Replicates : Perform triplicate assays with randomized sample order to minimize operator bias .
Negative Controls : Include heat-inactivated enzymes to distinguish non-specific hydrolysis .
Error Reporting : Calculate coefficient of variation (CV) for technical replicates; exclude data with CV > 15% .
Synthesis and Modification
Q. What steps are critical for synthesizing sulfated derivatives of beta-D-galactopyranuronic acid?
- Methodology :
Protecting Groups : Temporarily block hydroxyls with acetyl or benzyl groups to direct sulfation to specific positions (e.g., C-4 or C-6) .
Sulfation Reagents : Use SO₃-pyridine complexes in anhydrous DMF to achieve high yields (~80%) .
Deprotection : Remove acetyl groups via mild alkaline hydrolysis (0.1 M NaOH, 4°C) to preserve sulfate esters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
